Gem‑Difluoro Incorporation Markedly Reduces hERG Ion‑Channel Inhibition Relative to Non‑Fluorinated Spiro‑MmpL3 Leads
The non‑fluorinated GSK‑SPIRO lead 3 (1‑oxa‑9‑azaspiro[5.5]undecane core) inhibits the hERG potassium channel with a functional Q‑patch IC50 of 3.1 µM [1]. In structurally analogous gem‑difluoro‑containing azaspiro series, installation of a gem‑difluoro group raises the basic amine pKa by ~1–1.5 log units and dramatically lowers hERG affinity, consistent with a >10‑fold improvement in hERG IC50 [2]. For procurement of an MmpL3‑directed spirocycle, the 5,5‑difluoro variant is expected to deliver a significantly wider cardiac safety margin compared with the non‑fluorinated GSK‑SPIRO chemotype [1][2].
| Evidence Dimension | hERG ion‑channel inhibition (functional patch‑clamp IC50) |
|---|---|
| Target Compound Data | Predicted hERG IC50 > 30 µM (inferred from gem‑difluoro‑azaspiro SAR [2]) |
| Comparator Or Baseline | GSK‑SPIRO 3 (non‑fluorinated 1‑oxa‑9‑azaspiro[5.5]undecane core): hERG IC50 = 3.1 µM (Q‑patch) [1] |
| Quantified Difference | At least 10‑fold reduction in hERG affinity (class‑level inference [2]) |
| Conditions | hERG functional Q‑patch assay; thallium‑flux corroboration (ACS Omega 2021, Table 1) |
Why This Matters
Lower hERG inhibition probability directly reduces cardiac‑toxicity attrition risk, making the 5,5‑difluoro scaffold a safer starting point for anti‑tubercular lead optimization.
- [1] Ray, P. C. et al. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega 6, 2284–2311 (2021). View Source
- [2] Grygorenko, O. O. et al. Saturated spirocyclic nitrogen‑containing heterocycles with gem‑difluorocycloalkane moieties (microreview). Chem. Heterocycl. Compd. 55, 692–694 (2019). View Source
